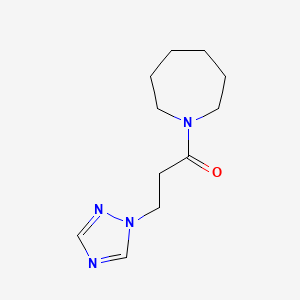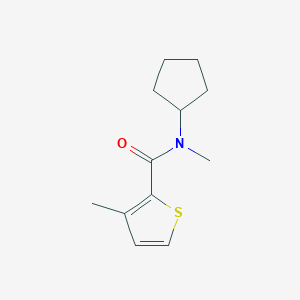
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can effectively increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that this compound can increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors. In addition, this compound has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide is its high selectivity for GABA aminotransferase, which makes it a potent and effective inhibitor of this enzyme. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of this compound in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is also interest in the development of this compound analogs that may have improved pharmacological properties compared to the parent compound.
Métodos De Síntesis
The synthesis of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. This intermediate is then reacted with cyclopropanecarbonyl chloride to produce N-methylcyclopentanecarbonylcyclopropane. The final step involves the reaction of N-methylcyclopentanecarbonylcyclopropane with piperidine-4-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound has a high affinity for GABA aminotransferase and can effectively increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.
Propiedades
IUPAC Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-17(14-4-2-3-5-14)15(19)13-8-10-18(11-9-13)16(20)12-6-7-12/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUVUAFXLKDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)
